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Introduction
SNF 9007 is a synthetic, peptide-based cholecystokinin (CCK) analogue with the amino acid

sequence Asp-Tyr-D-Phe-Gly-Trp-[NMe]-Nle-Asp-Phe-NH2. Initially developed as a ligand for

CCK receptors, subsequent pharmacological investigation has revealed a more complex and

intriguing mechanism of action. This technical guide provides a comprehensive summary of the

pharmacological properties of SNF 9007, focusing on its receptor binding profile, functional

activity, and the experimental basis for these findings. The information is intended to serve as a

detailed resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action and Receptor Engagement
SNF 9007 exerts its primary pharmacological effect, antinociception, through a mechanism that

is independent of cholecystokinin receptors. Instead, it functions as an opioid receptor agonist,

acting simultaneously at mu (µ), delta-1 (δ₁), and delta-2 (δ₂) opioid receptors to produce its

analgesic effects.[1] This conclusion is supported by in vivo studies where the antinociceptive

activity of SNF 9007 was not blocked by CCK-A or CCK-B receptor antagonists. However, the

co-administration of antagonists for the mu, delta-1, and delta-2 opioid receptors resulted in a

significant inhibition of its analgesic response.

Structurally, SNF 9007 is considered a bifunctional peptide. The N-terminal region of the

peptide is primarily responsible for its interaction with opioid receptors, while the C-terminal
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portion is associated with its affinity for CCK receptors.[2][3]

Quantitative Pharmacological Data
While specific binding affinity data (Ki values) for SNF 9007 across all relevant receptors is not

readily available in the public domain, studies on its close analogues provide significant insight

into its receptor engagement profile. Functional activity data for SNF 9007 is available from in

vitro assays.

Binding Affinity of SNF 9007 Analogues
The following tables summarize the binding affinities of key analogues of SNF 9007.

Analog Receptor Binding Affinity (Ki) in nM

[desAsp⁰]-SNF-9007 Delta-Opioid (DOR) 1[2]

Mu-Opioid (MOR) 100[2]

CCK₂ (CCK-B) 15[2]

CCK₁ (CCK-A) 3,600[2]

Compound 9 CCK₁ (CCK-A) 9.6[4]

CCK₂ (CCK-B) 15[4]

Compound 11 CCK₁ (CCK-A) 320[4]

CCK₂ (CCK-B) 1.5[4]

Functional Activity of SNF 9007 and Analogues
The functional activity of SNF 9007 and its analogues has been assessed through in vitro

assays measuring their effect on G-protein coupled receptor signaling and tissue responses.
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Compound Assay Receptor Target
Functional Potency

(IC₅₀)

SNF 9007
Adenylyl Cyclase

Inhibition
Opioid Receptors 4.8 µM[5][6][7]

Compound 9
Mouse Vas Deferens

(MVD)
Delta-Opioid (δ) 23 nM[4]

Guinea Pig Ileum

(GPI)
Mu-Opioid (µ) 210 nM[4]

Compound 11
Mouse Vas Deferens

(MVD)
Delta-Opioid (δ) 63 nM[4]

Guinea Pig Ileum

(GPI)
Mu-Opioid (µ) 150 nM[4]

Signaling Pathways
The ability of SNF 9007 to inhibit forskolin-stimulated adenylyl cyclase indicates that it acts

through G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[5][6]

[7] This is a characteristic signaling pathway for opioid receptors. Upon binding of SNF 9007,

the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic

AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors

such as protein kinase A (PKA), ultimately leading to the observed cellular response.

Cell Membrane

μ, δ₁, δ₂ Opioid Receptor Gi/o ProteinActivates Adenylyl Cyclase cAMPConvertsInhibitsSNF 9007 Binds

ATP

Protein Kinase AActivates Cellular Response
(e.g., Antinociception)

Leads to
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SNF 9007 Opioid Receptor Signaling Pathway
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Experimental Protocols
While detailed, step-by-step protocols for the seminal studies on SNF 9007 are not fully

available, the methodologies can be outlined based on the published literature.

Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific

receptor.

Start

Prepare cell membranes
expressing target receptor

Incubate membranes with a radiolabeled
ligand and varying concentrations of SNF 9007

Separate bound and free radioligand
(e.g., via filtration)

Quantify bound radioactivity

Analyze data to determine
IC₅₀ and calculate Ki

End
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Workflow for Radioligand Binding Assays

Methodology Outline:

Tissue/Cell Preparation: Homogenize tissues or cells expressing the receptors of interest

(e.g., rodent brain for opioid receptors, cells transfected with specific receptor subtypes).

Incubation: In a multi-well plate, incubate the membrane preparations with a known

concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors) and a range

of concentrations of the unlabeled test compound (SNF 9007).

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the

receptor-bound radioligand from the unbound radioligand.

Quantification: Measure the radioactivity retained on the filters using liquid scintillation

counting.

Data Analysis: Plot the percentage of inhibition of radioligand binding against the

concentration of SNF 9007. The concentration that inhibits 50% of the specific binding is the

IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Adenylyl Cyclase Inhibition
This assay measures the ability of a compound to inhibit the production of cAMP, a key second

messenger.

Methodology Outline:

Cell Culture: Culture cells that endogenously or recombinantly express the opioid receptors

of interest (e.g., NG108-15 neuroblastoma-glioma hybrid cells).

Treatment: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence of

varying concentrations of SNF 9007.

Lysis and Quantification: Lyse the cells and measure the intracellular concentration of cAMP

using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
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Data Analysis: Plot the level of cAMP inhibition against the concentration of SNF 9007 to

determine the IC₅₀ value.

In Vivo Antinociception Assays: Hot-Plate and Tail-Flick
Tests
These are standard behavioral tests in rodents to assess the analgesic properties of a

compound.

Hot-Plate Test Tail-Flick Test

Place mouse on a heated surface
(e.g., 55°C)

Measure latency to lick hind paw
or jump

Analyze latency data to
determine antinociceptive effect

Apply a focused beam of radiant
heat to the mouse's tail

Measure latency to flick the tail
away from the heat source

Start

Administer SNF 9007
(e.g., intracerebroventricularly)

Perform Nociceptive Test

End
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Workflow for In Vivo Antinociception Testing

Methodology Outline:

Animal Model: Use a suitable rodent model, such as mice.

Drug Administration: Administer SNF 9007 through the desired route (e.g.,

intracerebroventricular injection to assess central effects).

Baseline Measurement: Before drug administration, measure the baseline response latency

for each animal in the respective test.

Post-Treatment Measurement: At specific time points after drug administration, repeat the

nociceptive test and record the response latency. A significant increase in latency compared

to baseline or a vehicle-treated control group indicates an antinociceptive effect.

Data Analysis: The results are often expressed as the maximum possible effect (%MPE) and

can be used to determine the dose-response relationship and the ED₅₀ of the compound.

Summary and Future Directions
SNF 9007 is a fascinating pharmacological tool with a dual-character, engaging both opioid and

CCK receptor systems. Its primary analgesic action is mediated through agonist activity at

multiple opioid receptor subtypes. While a complete quantitative profile for the parent

compound is not fully elucidated in publicly available literature, the data from its analogues and

its functional activity strongly support its classification as an opioid agonist.

For future research, a comprehensive characterization of SNF 9007 would be beneficial. This

would include:

Definitive Radioligand Binding Assays: To determine the Ki values of SNF 9007 for a full

panel of opioid and CCK receptors.

In Vivo Pharmacokinetics: To understand the absorption, distribution, metabolism, and

excretion (ADME) profile of the compound.

Dose-Response Studies: To establish the ED₅₀ for its antinociceptive effects via various

routes of administration.
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Exploration of Downstream Signaling: To investigate the signaling pathways beyond adenylyl

cyclase inhibition.

Such studies would provide a more complete understanding of the pharmacological profile of

SNF 9007 and could inform the development of novel, multi-target analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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